molecular formula C6H14ClNO2 B1374910 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride CAS No. 666261-01-4

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B1374910
CAS No.: 666261-01-4
M. Wt: 167.63 g/mol
InChI Key: ILUSBJDVXKZYEP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS: 666261-01-4, Molecular Weight: 167.63 g/mol) is a chemical building block of high value in medicinal chemistry and organic synthesis due to its constrained tetrahydropyran ring featuring both amine and hydroxyl functional groups. This unique structure enhances binding selectivity and metabolic stability in resulting bioactive molecules . The compound serves as a versatile synthetic intermediate, notably in the preparation of ligands for neurotransmitter receptors and as a key scaffold for various enzyme inhibitors . Its research applications include use as an intermediate in the development of central nervous system (CNS) agents and analgesics . Scientifically, it has been identified as a key intermediate in the synthesis of selective inhibitors for mTOR kinase, a target in cancer research, and for phosphodiesterase 10A (PDE10A), a target explored for the treatment of neurological disorders such as schizophrenia . The hydrochloride salt form improves handling and solubility. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, medicinal, household, or any other use.

Properties

IUPAC Name

4-(aminomethyl)oxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSBJDVXKZYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720961
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666261-01-4
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)oxan-4-ol hydrochloride
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Preparation Methods

Synthesis via Cyanide Addition to Tetrahydropyran Derivatives

A patented method describes the preparation of intermediates related to aminomethyl tetrahydropyran compounds by reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol, followed by filtration and drying to obtain an intermediate amine or amino acid derivative.

Step Reagents & Conditions Description Yield/Notes
1 Tetrahydropyrone + ammonium carbonate + sodium cyanide in H2O/ethanol Heated at 60–70 °C for 3–4 hours White solid intermediate (Intermediate 1), yields ~160–170 g from 100 g starting material
2 Intermediate 1 + di-tert-butyl dicarbonate + DMAP in DMF, heated 90–100 °C for 18–20 hours Boc-protection of amine group Intermediate II isolated after aqueous workup and vacuum drying, yields ~300 g

This method highlights the use of sodium cyanide for nucleophilic addition to form aminomethyl functionality, followed by carbamate protection to facilitate further transformations.

Catalytic Reductive Amination of Tetrahydro-4H-pyran-4-one

Another approach involves reductive amination using ammonium formate and palladium on activated carbon catalyst in methanol solvent. The reaction proceeds at room temperature overnight, followed by filtration, concentration, and treatment with hydrochloric acid to yield the hydrochloride salt of the amine.

Step Reagents & Conditions Description Yield/Notes
1 Tetrahydro-4H-pyran-4-one + ammonium formate + Pd/C in MeOH Stirred overnight at room temperature Reductive amination to 4-aminotetrahydropyran
2 Concentration + treatment with 4 N HCl in dioxane Formation of hydrochloride salt Product isolated by filtration and washing with ether; characterized by 1H-NMR and IR

This method is notable for mild conditions, avoiding cyanide reagents, and direct formation of the hydrochloride salt.

Synthesis from 4-Cyanotetrahydro-2H-pyran

Literature also reports the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran by reduction of 4-cyanotetrahydro-2H-pyran under controlled conditions, often employing hydrogenation catalysts or hydride reagents. This route provides an alternative to cyanide addition or reductive amination.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Cyanide addition + Boc protection Tetrahydropyrone Ammonium carbonate, NaCN, di-tert-butyl dicarbonate, DMAP 60–100 °C, 3–20 h High yield intermediates, scalable Use of toxic cyanide, multiple steps
Catalytic reductive amination Tetrahydro-4H-pyran-4-one Ammonium formate, Pd/C, HCl Room temp, overnight Mild conditions, direct salt formation Requires Pd catalyst, longer reaction time
Reduction of 4-cyanotetrahydro-2H-pyran 4-Cyanotetrahydro-2H-pyran Hydrogenation catalysts or hydride reagents Variable, under inert atmosphere Avoids cyanide addition, direct amine formation Requires precursor synthesis, catalyst handling

Research Findings and Notes

  • The cyanide addition method is well-documented in Chinese patent CN109942531A, showing reproducible yields and detailed purification steps, including vacuum drying and washing at low temperatures to isolate intermediates.

  • Reductive amination using ammonium formate and Pd/C catalyst is a classical and environmentally friendlier approach, producing the hydrochloride salt directly, which simplifies isolation and improves product stability.

  • The Boc-protection step in the cyanide method allows for further functionalization or purification before final deprotection and salt formation, offering synthetic flexibility.

  • Safety considerations include handling toxic cyanide reagents and palladium catalysts, as well as proper ventilation and protective equipment during hydrochloric acid treatment.

  • Analytical characterization reported includes 1H-NMR, IR spectroscopy, and melting point determination to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound is utilized across several domains:

Organic Chemistry

  • Building Block for Synthesis : It serves as a reagent in the synthesis of complex organic molecules, particularly in forming amide bonds and constructing tetrahydropyran derivatives.
  • Example Reaction : Involves platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins to create tetrahydropyrans, which are significant in natural products and pharmaceuticals.

Pharmacology

  • Inhibition of mTOR Kinase : The compound acts as a selective inhibitor of mTOR kinase, which is crucial for regulating cell growth and proliferation. This property has implications in cancer research where mTOR inhibition can lead to reduced tumor growth.
  • Inhibition of PDE10A : It has been explored for developing inhibitors targeting phosphodiesterase 10A (PDE10A), relevant for treating schizophrenia. The compound's interaction with PDE10A can modulate neuronal signaling pathways.

Biochemical Assays

  • Used in the development of biochemical assays to study enzyme kinetics and interactions due to its reactivity and ability to form stable complexes with target proteins .

Agricultural Applications

  • Exhibits antimicrobial and anticoccidial properties, making it valuable in developing agricultural chemicals aimed at controlling pests and diseases .

Case Study 1: Development of CC214-2

In a study focused on drug discovery, this compound was employed as a key intermediate in synthesizing CC214-2, an orally available selective inhibitor of mTOR kinase. The study highlighted the compound's role in optimizing lead compounds for enhanced efficacy against cancer cell lines.

Case Study 2: PDE10A Inhibitors for Schizophrenia

Research has demonstrated that derivatives of this compound can effectively inhibit PDE10A, leading to potential therapeutic applications for schizophrenia. The study involved extensive preclinical testing to evaluate the pharmacological profiles of these inhibitors.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets. For instance, as an mTOR kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. In the case of PDE10A inhibition, it blocks the enzyme’s activity, leading to increased levels of cyclic nucleotides, which can modulate neurotransmission .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The table below highlights key structural and functional differences between 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties Reference
This compound C₆H₁₄ClNO - 4-aminomethyl
- 4-hydroxy
- HCl salt
High solubility, stability, pharmacological potential
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride C₆H₁₄ClNO - 4-amine
- N-methyl
- HCl salt
Enhanced lipophilicity, varied receptor binding
Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride C₈H₁₆ClNO₃ - 4-amine
- 3-ester group
- HCl salt
Improved metabolic stability, ester hydrolysis susceptibility
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride C₁₃H₁₅ClF₃NO - 4-amine
- 3-(trifluoromethylbenzyl)
- HCl salt
Aromatic interactions, increased metabolic resistance
4-(Aminomethyl)piperidin-2-one hydrochloride C₆H₁₁ClN₂O - Piperidin-2-one ring
- 4-aminomethyl
- HCl salt
Ketone functionality alters bioactivity, enzyme inhibition potential

Key Observations :

  • Substituent Effects: The position and type of substituents (e.g., hydroxyl vs. ester groups) dictate solubility, reactivity, and biological activity. For instance, the hydroxyl group in the target compound enhances hydrogen bonding, while ester groups in analogues like ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride increase metabolic stability .
  • Salt Forms : Hydrochloride salts universally improve water solubility, critical for drug delivery .
  • Ring Modifications: Piperidin-2-one derivatives (e.g., 4-(Aminomethyl)piperidin-2-one hydrochloride) exhibit distinct pharmacological profiles due to ketone functionality, contrasting with tetrahydropyran-based compounds .

Receptor Binding and Selectivity

  • N-Methyltetrahydro-2H-pyran-4-amine hydrochloride : The methyl group increases lipophilicity, enhancing blood-brain barrier penetration but reducing selectivity for peripheral targets .
  • 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride : The trifluoromethylbenzyl group enhances aromatic stacking interactions, improving affinity for serotonin receptors .

Metabolic Stability and Toxicity

  • Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride: The ester group is prone to hydrolysis, limiting oral bioavailability but enabling prodrug applications .

Biological Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, also known as 4-(aminomethyl)oxan-4-ol hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.

Target Interactions
The primary targets of this compound include the mTOR kinase and phosphodiesterase 10A (PDE10A). The mTOR pathway is crucial for regulating cell growth and proliferation, while PDE10A is involved in signal transduction within the brain. The compound acts as a selective inhibitor of these targets, influencing various cellular processes.

Biochemical Pathways
The compound's interaction with mTOR affects downstream signaling pathways that regulate cell metabolism and growth. Additionally, its effect on PDE10A can modulate neuronal signaling, which is relevant in neurological disorders.

The compound exhibits several notable biochemical properties:

  • Solubility : It is soluble in water and organic solvents, facilitating its use in various experimental setups.
  • Stability : Under standard laboratory conditions, it maintains stability, although prolonged exposure can lead to degradation and loss of biological activity .

Cellular Effects

This compound has been shown to influence cellular functions significantly:

  • Cell Proliferation : By inhibiting mTOR kinase, the compound can reduce cell proliferation rates, which is beneficial in cancer research.
  • Gene Expression : It affects gene expression related to apoptosis and cell cycle regulation, leading to potential applications in cancer therapy .

Research Applications

This compound serves multiple roles across various scientific domains:

  • Chemistry : Used as a building block in organic synthesis for creating complex molecules.
  • Biology : Functions as a reagent in biochemical assays and enzymatic studies.
  • Medicine : Involved in developing pharmaceutical compounds targeting mTOR and PDE10A for conditions such as cancer and schizophrenia .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cancer Research : In vitro studies demonstrated that the compound inhibits proliferation in cancer cell lines by modulating the mTOR pathway. This suggests its potential as an anticancer agent.
StudyFindings
Inhibition of mTOR leads to reduced growth of cancer cells.
Induction of apoptosis in resistant cancer cell lines.

Dosage Effects

Research indicates that the biological effects of this compound are dosage-dependent:

  • Low Doses : May enhance metabolic activities and cellular functions.
  • High Doses : Can lead to toxicity and adverse effects such as cellular damage.

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagentsSolventTemperatureYieldSource
Reductive AminationNaBH4, NH3/MeOHTHF0°C → RT62–75%
Nucleophilic SubstitutionAlkyl halides, K2CO3DMF80°C45–60%

Basic: How is the structural characterization of this compound performed, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., amine, hydroxyl) and confirms regiochemistry. For stereocenters, 2D NOESY or COSY detects spatial proximity of protons .
  • X-ray Crystallography : Resolves absolute configuration, critical for verifying enantiopurity .
  • IR Spectroscopy : Confirms NH/OH stretches (~3300 cm⁻¹) and C-O/C-N bonds (~1100–1250 cm⁻¹) .

Q. Key Data :

  • Molecular Weight : 153.61 g/mol (exact mass via HRMS) .
  • InChIKey : GZXXMEFWSWRREY-LOHCEJOHNA-N (stereospecific identifier) .

Basic: What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to zwitterionic properties. Poor in non-polar solvents (hexane, chloroform) .
  • Stability : Hygroscopic; store under inert atmosphere (N2/Ar) at 2–8°C. Degrades via hydrolysis in humid conditions, monitored by TLC or HPLC .

Advanced: How does stereochemistry influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Stereochemical Impact : The (3R,4S) configuration enhances binding to chiral receptors (e.g., enzymes), while (3S,4R) may reduce activity .
  • Synthesis Optimization : Asymmetric catalysis (e.g., chiral ligands with Ru or Rh) achieves >90% enantiomeric excess .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) separates enantiomers .

Advanced: How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection : C18 columns (3.5 µm, 150 mm) with guard columns prevent matrix interference .
  • Mobile Phase : ACN:water (20:80) + 0.1% TFA improves peak symmetry (retention time ~6.2 min) .
  • Detection : UV at 254 nm (amine/aromatic absorption) or MS/MS (m/z 154 → 137 transition) enhances specificity .

Q. Table 2: HPLC Parameters

ParameterCondition
ColumnC18, 150 × 4.6 mm
Flow Rate1.0 mL/min
DetectionUV (254 nm)
LOD/LOQ0.1 µg/mL, 0.3 µg/mL

Advanced: What mechanistic approaches are used to study degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • Analytical Tools : LC-MS identifies degradation products (e.g., deaminated or oxidized derivatives) .
  • Kinetics : Pseudo-first-order models quantify degradation rates; Arrhenius plots predict shelf life .

Advanced: How is the compound’s biological activity evaluated in receptor-binding or enzyme-inhibition studies?

Methodological Answer:

  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) using purified receptors (e.g., GPCRs) .
  • Molecular Docking : Software (AutoDock, Schrödinger) predicts binding poses; MD simulations validate stability .
  • Enzyme Inhibition : IC50 determination via spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
Reactant of Route 2
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.